molecular formula C23H17FO5 B2822318 7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 637751-67-8

7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

Cat. No. B2822318
CAS RN: 637751-67-8
M. Wt: 392.382
InChI Key: VLKNCWRIXMKTGF-UHFFFAOYSA-N
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Description

The compound “7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one” is a chemical compound with the molecular formula C23H17FO5. It is a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on the chromen-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The compound has a molecular weight of 392.382.

Scientific Research Applications

Anticancer Activity

Chromanone derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that stops the proliferation of cancer cells.

Antioxidant Activity

Chromanone derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which can help prevent various diseases related to oxidative stress, such as heart disease and cancer.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal properties . They can inhibit the growth of harmful bacteria and fungi, which can be useful in treating infections.

Antiviral Activity

Chromanone derivatives have potential as antiviral agents . They can inhibit the replication of viruses, which can help in the treatment of viral infections.

Anti-inflammatory Activity

These compounds have anti-inflammatory properties . They can reduce inflammation in the body, which can help in the treatment of conditions like arthritis and asthma.

Antidiabetic Activity

Chromanone derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels, which can be beneficial for people with diabetes.

Neuroprotective Activity

Some chromanone derivatives have shown high binding affinities to Aβ plaques, which are associated with Alzheimer’s disease . This suggests potential use in the treatment of neurodegenerative disorders.

Fluorescence Studies

Fluorophenyl methoxy substituted chromanone derivatives have been used in fluorescence studies . These compounds can emit light when excited, which can be useful in various scientific and medical applications.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKNCWRIXMKTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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